H-tyr-betana
CAS No.: 4357-95-3
Cat. No.: VC21536859
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4357-95-3 |
---|---|
Molecular Formula | C19H18N2O2 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide |
Standard InChI | InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)/t18-/m0/s1 |
Standard InChI Key | BZBYYTSHGRKCJJ-SFHVURJKSA-N |
Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N |
Structural Information
H-tyr-betana has a complex structure that includes a naphthalene ring and a phenyl ring connected through a propanamide backbone. The compound's structural details are as follows:
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Molecular Formula: C19H18N2O2
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SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)C@HN
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InChI: InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)/t18-/m0/s1
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InChIKey: BZBYYTSHGRKCJJ-SFHVURJKSA-N
Predicted Collision Cross Section (CCS)
The predicted collision cross section (CCS) values for H-tyr-betana are provided in the following table, which is useful for mass spectrometry applications:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 307.14412 | 172.9 |
[M+Na]+ | 329.12606 | 185.5 |
[M+NH4]+ | 324.17066 | 180.8 |
[M+K]+ | 345.10000 | 178.3 |
[M-H]- | 305.12956 | 178.3 |
[M+Na-2H]- | 327.11151 | 180.8 |
[M]+ | 306.13629 | 176.1 |
[M]- | 306.13739 | 176.1 |
Research Findings
Currently, there are no specific research findings or studies focused solely on H-tyr-betana in the available scientific literature. The compound's presence in databases like PubChem suggests it may be of interest for future chemical or pharmaceutical research, but detailed investigations or applications have not been reported.
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